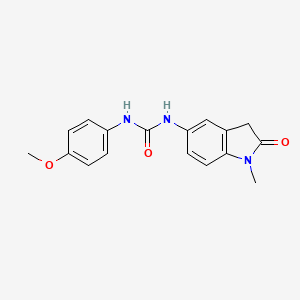

1-(4-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-20-15-8-5-13(9-11(15)10-16(20)21)19-17(22)18-12-3-6-14(23-2)7-4-12/h3-9H,10H2,1-2H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRUFXIKOGFSSKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits structural characteristics that suggest a variety of biological effects, including antitumor, antibacterial, and anti-inflammatory properties.

Chemical Structure

The compound can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 284.31 g/mol

- Structural Features : It contains a methoxyphenyl group and an indolinone moiety, which are known to contribute to biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of isocyanates with substituted phenols and indolinones, utilizing standard organic synthesis techniques. The purity and structure of the synthesized compound can be confirmed using techniques such as NMR and IR spectroscopy.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 10.0 | Inhibition of DNA synthesis |

Antibacterial Activity

The antibacterial properties have been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results suggest that the compound exhibits moderate antibacterial activity, potentially through inhibition of bacterial cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

| Bacillus subtilis | 16 µg/mL | Bacteriostatic |

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can reduce the release of inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

-

Case Study on Antitumor Activity :

A study published in Molecular Pharmacology investigated the effects of various urea derivatives on cancer cell lines. The results indicated that the target compound significantly inhibited cell growth in MCF-7 cells by inducing apoptosis through caspase activation . -

Case Study on Antibacterial Properties :

A comparative study published in Journal of Antimicrobial Chemotherapy assessed the antibacterial efficacy of several compounds against resistant strains. The findings revealed that this compound showed promising results against MRSA strains, with an MIC comparable to traditional antibiotics .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Urea Derivatives

Key Observations :

- The methoxyphenyl group is a common substituent, improving solubility and electronic effects .

- Heterocyclic rings (e.g., thiazole in , pyrrolidinone in ) modulate steric and electronic properties, affecting target binding.

- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability and binding affinity.

Comparison :

Physical and Crystallographic Properties

- Crystallinity : Urea derivatives with planar structures (e.g., oxoindolin) exhibit high crystallinity, confirmed via X-ray diffraction (SHELX refinement) .

- Dihedral Angles : In chalcone analogs (e.g., ), dihedral angles between aromatic rings range from 7.14°–56.26°, influencing packing efficiency. Comparable urea derivatives likely adopt similar conformations.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea, and what are their key optimization parameters?

- Methodology : The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the 1-methyl-2-oxoindolin-5-amine core via reductive cyclization or Pd-catalyzed coupling .

- Step 2 : Functionalization of the 4-methoxyphenyl group using Ullmann coupling or nucleophilic substitution .

- Step 3 : Urea linkage formation via reaction with phenyl isocyanate derivatives under anhydrous conditions (e.g., DMF, 0–5°C) .

- Optimization : Key parameters include solvent polarity (e.g., DMF vs. THF), reaction temperature (controlled to prevent side reactions), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm urea NH protons (~8–10 ppm) and methoxy group protons (~3.8 ppm) .

- IR : Urea carbonyl stretch (~1640–1680 cm⁻¹) and indolinone C=O (~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

- Approach :

- Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., urea bond formation) .

- Quantum mechanical calculations (e.g., Gaussian 16) to predict solvent effects and regioselectivity .

- Machine learning (e.g., ICReDD’s reaction path search) to screen catalysts and reduce trial-and-error experimentation .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?

- Methodology :

- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293, HeLa) to differentiate target-specific effects from off-target toxicity .

- Orthogonal assays : Combine kinase activity profiling (e.g., ADP-Glo™) with apoptosis assays (Annexin V/PI staining) .

- Structural analogs : Compare activity with derivatives lacking the 4-methoxyphenyl group to isolate pharmacophores .

Q. What in silico approaches predict the compound’s interaction with biological targets (e.g., kinases)?

- Tools :

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., JAK2 or Aurora kinases) .

- MD simulations : GROMACS for assessing binding stability (≥50 ns simulations) and hydrogen-bond interactions with catalytic lysine residues .

- Pharmacophore modeling : MOE or LigandScout to align structural features with known kinase inhibitors .

Q. How to design experiments for structure-activity relationship (SAR) studies of this urea derivative?

- Design :

- Variable substituents : Synthesize analogs with halogen (Cl, F) or methyl groups on the indolinone ring to assess steric/electronic effects .

- Bioisosteric replacement : Substitute the urea moiety with thiourea or cyanoguanidine to evaluate hydrogen-bonding requirements .

- DOE (Design of Experiments) : Use fractional factorial design to test variables (e.g., substituent position, solvent polarity) and prioritize synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.